molecular formula C25H24N4O2 B15037457 N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15037457
M. Wt: 412.5 g/mol
InChI Key: YEMHHNXUKDXGJJ-YZSQISJMSA-N
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Description

N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a naphthalene ring, a propoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of naphthalen-2-yl ethylidene with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(naphthalen-1-yl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(E)-1-naphthalen-2-ylethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H24N4O2/c1-3-14-31-22-12-10-19(11-13-22)23-16-24(28-27-23)25(30)29-26-17(2)20-9-8-18-6-4-5-7-21(18)15-20/h4-13,15-16H,3,14H2,1-2H3,(H,27,28)(H,29,30)/b26-17+

InChI Key

YEMHHNXUKDXGJJ-YZSQISJMSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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